molecular formula C27H21N7O3 B11670091 3-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

3-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11670091
M. Wt: 491.5 g/mol
InChI Key: FUOPVUJVPIOAQW-MTDXEUNCSA-N
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Description

3-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a furan-2-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps. One common approach is the condensation reaction between 4,6-bis(phenylamino)-1,3,5-triazine-2-hydrazine and 3-formylphenyl furan-2-carboxylate under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylamino groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution with halogens or nucleophilic substitution with amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZINE: A related compound with similar structural features but lacking the furan-2-carboxylate moiety.

    PHENYLHYDRAZINE: Shares the hydrazine functional group but differs in overall structure.

    FURAN-2-CARBOXYLIC ACID: Contains the furan-2-carboxylate moiety but lacks the triazine and phenylamino groups.

Uniqueness

3-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of a triazine ring, phenylamino groups, and a furan-2-carboxylate moiety. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other related compounds.

Properties

Molecular Formula

C27H21N7O3

Molecular Weight

491.5 g/mol

IUPAC Name

[3-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C27H21N7O3/c35-24(23-15-8-16-36-23)37-22-14-7-9-19(17-22)18-28-34-27-32-25(29-20-10-3-1-4-11-20)31-26(33-27)30-21-12-5-2-6-13-21/h1-18H,(H3,29,30,31,32,33,34)/b28-18+

InChI Key

FUOPVUJVPIOAQW-MTDXEUNCSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5

Origin of Product

United States

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